Darapladib is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). [, ] Lp-PLA2 is an enzyme implicated in atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries. [, , ] While elevated Lp-PLA2 activity is associated with an increased risk of cardiovascular events, Darapladib's clinical trials in humans have yielded mixed results and require further investigation. [, , , ]
Darapladib-impurity refers to the byproducts or contaminants associated with the synthesis of darapladib, a reversible inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). This compound is primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly in the context of atherosclerosis. The presence of impurities can affect the efficacy and safety profiles of pharmaceutical compounds, making their characterization essential.
Darapladib was initially developed by GlaxoSmithKline and has been studied extensively in clinical trials. The compound's synthesis involves several intermediates, which can lead to various impurities during the manufacturing process. Understanding these impurities is crucial for quality control in pharmaceutical production.
Darapladib-impurity can be classified based on its chemical structure and the specific synthetic route from which it arises. These impurities may vary in their molecular weights, functional groups, and biological activities compared to the parent compound.
The synthesis of darapladib typically involves multiple steps, including:
For instance, one method involves reducing 4-bromobenzaldehyde to its corresponding alcohol, followed by a palladium-catalyzed coupling with boronic acids to yield key intermediates. Subsequent steps include bromination and alkylation to create radiolabeled versions of darapladib for imaging studies, showcasing the complexity and precision required in its synthesis .
Darapladib has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The core structure includes a biphenyl moiety linked to a sulfur-containing group and various substituents that enhance its binding affinity for Lp-PLA2.
The molecular formula of darapladib is CHFNOS, with a molecular weight of approximately 388.41 g/mol. The structural representation shows significant features such as stereochemistry and spatial orientation critical for its biological interactions.
Darapladib undergoes various chemical reactions during its synthesis and potential degradation pathways. Key reactions include:
The synthesis pathway often requires stringent control over reaction conditions (temperature, pH, and solvent choice) to minimize impurity formation. For example, using specific solvents like N-methyl-2-pyrrolidone (NMP) can enhance yields while reducing unwanted side reactions .
Darapladib functions primarily by inhibiting Lp-PLA2, an enzyme implicated in inflammatory processes associated with atherosclerosis. By blocking this enzyme's activity, darapladib reduces the production of pro-inflammatory lipids.
In vitro studies have demonstrated that darapladib exhibits an IC50 value of approximately 0.25 nM against Lp-PLA2, indicating high potency . The mechanism involves competitive inhibition where darapladib binds to the active site of Lp-PLA2, preventing substrate access.
Darapladib is typically presented as a white to off-white solid with moderate solubility in organic solvents but limited solubility in water. Its melting point is around 120–125 °C.
The compound is stable under normal storage conditions but may degrade when exposed to extreme pH levels or prolonged light exposure. Its stability profile is critical for formulation development in pharmaceutical applications.
Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity levels and identify impurities during quality control processes .
Darapladib is primarily investigated for its role in cardiovascular therapies aimed at reducing plaque formation and inflammation in atherosclerosis patients. Additionally, it has potential applications in imaging studies using radiolabeled derivatives for positron emission tomography (PET), allowing researchers to visualize vascular inflammation non-invasively .
Darapladib-impurity refers to chemically distinct entities that arise during the synthesis, manufacturing, or storage of the cardiovascular drug Darapladib (SB-480848). These impurities are structurally related to the active pharmaceutical ingredient (API) but lack therapeutic equivalence. In pharmaceutical quality control, such impurities are monitored due to their potential impact on drug efficacy and stability. The presence of Darapladib-impurity is governed by ICH Q3 guidelines, which mandate strict limits (typically ≤0.15%) for unidentified impurities in final drug products [3] [10]. Their characterization is essential for establishing the API's purity profile and ensuring batch-to-batch consistency.
Darapladib-impurity shares the core molecular framework of Darapladib (C36H38F4N4O2S; MW 666.77 g/mol) but differs in specific structural features. While Darapladib contains a cyclopenta[d]pyrimidinone scaffold linked to trifluoromethyl biphenyl and fluorophenyl moieties, the impurity (CAS 1389264-17-8) typically arises from:
Table 1: Structural and Functional Comparison of Darapladib and Key Impurities
Compound | CAS Number | Molecular Formula | Structural Feature | Pharmacological Activity Relative to Darapladib |
---|---|---|---|---|
Darapladib | 356057-34-6 | C36H38F4N4O2S | Parent compound | 100% (IC50 = 0.25 nM) [8] [9] |
Darapladib-impurity | 1389264-17-8 | C36H38F4N4O2S | Variable (process-related) | Undefined [1] [3] |
SB-554008 (M10) | Not specified | Not specified | Cleaved 4-fluorophenyl methanethiol group | ~1% [4] [7] |
SB-553253 (M4) | Not specified | Not specified | N-deethylated side chain | Comparable [7] |
Impurity profiling of Darapladib is mandated by regulatory agencies to mitigate risks associated with:
Table 2: Analytical Methods for Detecting Darapladib-Impurities
Method | Sensitivity | Key Applications | Study Context |
---|---|---|---|
LC-MS/MS (K2 EDTA plasma) | 0.100 ng/mL | Quantification of Darapladib and SB-553253 | Chinese pharmacokinetic study [7] |
Protein precipitation | 0.047% LLOQ | Free vs. protein-bound impurity differentiation | Renal impairment study [6] |
Validated HPLC | 98.04% purity | Batch release testing | Commercial standards [3] |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: